molecular formula C19H40N2S B12803945 2-Stearyl-2-thiopsuedourea CAS No. 45270-09-5

2-Stearyl-2-thiopsuedourea

Katalognummer: B12803945
CAS-Nummer: 45270-09-5
Molekulargewicht: 328.6 g/mol
InChI-Schlüssel: IQYGWEPIBFAIEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Stearyl-2-thiopsuedourea is a chemical compound known for its unique structure and properties. It is an organosulfur compound, which means it contains sulfur atoms in its molecular structure.

Vorbereitungsmethoden

The synthesis of 2-Stearyl-2-thiopsuedourea typically involves the reaction of stearyl isothiocyanate with ammonia or primary amines. The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

2-Stearyl-2-thiopsuedourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

2-Stearyl-2-thiopsuedourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Stearyl-2-thiopsuedourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules .

Vergleich Mit ähnlichen Verbindungen

2-Stearyl-2-thiopsuedourea can be compared with other similar compounds, such as thiourea and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and applications. For example, thiourea is widely used in organic synthesis and has various biological activities, whereas this compound is more specialized in its applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.

Eigenschaften

CAS-Nummer

45270-09-5

Molekularformel

C19H40N2S

Molekulargewicht

328.6 g/mol

IUPAC-Name

octadecyl carbamimidothioate

InChI

InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21)

InChI-Schlüssel

IQYGWEPIBFAIEX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.